

Nafithromycin pharmacokinetic properties overview

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Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

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Quantitative Pharmacokinetic Data Summary

The tables below summarize core pharmacokinetic parameters of **nafithromycin** from pivotal human studies.

Table 1: Plasma Pharmacokinetics in Healthy Adults [1] [2]

Parameter	Single Dose (800 mg, fed)	Multiple Dose (800 mg q24h, Day 3)	Notes
C _{max} (mg/L)	1.02 ± 0.31 [2]	1.39 ± 0.36 [2]	Maximum plasma concentration (Mean ± SD)
T _{max} (h)	3.97 ± 1.30 [2]	3.69 ± 1.28 [2]	Time to reach C _{max}
AUC ₀₋₂₄ (h·mg/L)	12.89 ± 3.77 [2]	16.64 (AUC _{0-∞} for single dose) [2]	Area Under the Curve, indicating total exposure
t _{1/2} (h)	7.7 ± 1.1 [2]	9.1 ± 1.7 [2]	Elimination Half-Life
CL/F (L/h)	67.3 ± 21.3 [2]	52.4 ± 18.5 [2]	Apparent Oral Clearance

Parameter	Single Dose (800 mg, fed)	Multiple Dose (800 mg q24h, Day 3)	Notes
Accumulation Ratio	—	~1.3-fold (AUC) [1]	Based on increase in AUC from Day 1 to Day 3

Table 2: Intrapulmonary Concentration & Penetration (800 mg q24h for 3 days) [2]

Compartment	AUC~0-24~ (h·mg/L)	Ratio vs. Plasma (AUC~0-24~)	Key Findings
Plasma	16.2	(Reference)	Steady state was approached by the third dose [1].
Epithelial Lining Fluid (ELF)	224.1 (Mean)	13.8 (Mean)	High and sustained concentrations against extracellular pathogens.
Alveolar Macrophages (AM)	8,538 (Mean)	527 (Mean)	Extensive intracellular accumulation against atypical pathogens.

Table 3: In Vitro Potency (MIC~90~) Against Key Respiratory Pathogens [3]

Pathogen	Nafithromycin MIC~90~ (mg/L)	Context
<i>Streptococcus pneumoniae</i>	0.06	Including macrolide- and penicillin-resistant strains [1] [3].
<i>Staphylococcus aureus</i> (MSSA)	0.06	Active against telithromycin-susceptible, erythromycin-resistant strains [3].
<i>Haemophilus influenzae</i>	4	Comparable activity to telithromycin [3].
<i>Moraxella catarrhalis</i>	0.25	Comparable activity to telithromycin [3].

Detailed Experimental Protocols

The key data above were derived from the following clinical study designs.

Phase I Single and Multiple Ascending Dose (SAD/MAD) Studies [1]

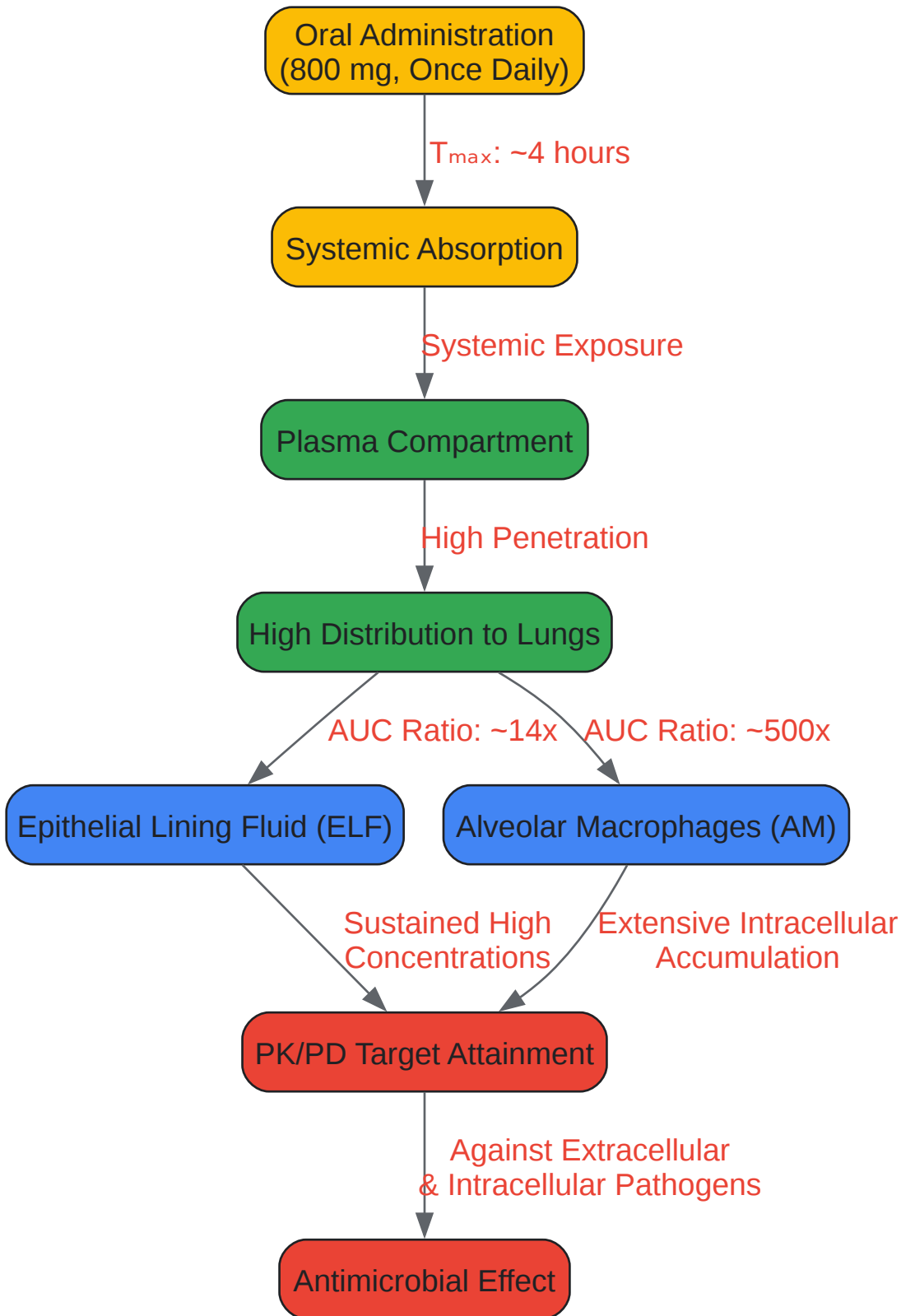
- **Objective:** To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of **nafithromycin**.
- **Design:** Two randomized, double-blind, placebo-controlled studies.
 - **SAD/FE Study:** Healthy subjects received single doses from 100 mg to 1200 mg under fasted or fed conditions (food effect studied at 400 mg and 800 mg using a crossover design).
 - **MAD Study:** Healthy subjects received 600 mg, 800 mg, or 1000 mg once daily for 7 days under fed conditions.
- **PK Analysis:** Serial blood samples were collected over time to determine plasma concentrations and calculate PK parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.).

Intrapulmonary Concentration Study [2]

- **Objective:** To compare the plasma, epithelial lining fluid (ELF), and alveolar macrophage (AM) concentrations of **nafithromycin**.
- **Dosing Regimen:** 37 healthy adult subjects received **nafithromycin** 800 mg orally once daily for 3 days.
- **Sample Collection:**
 - **Plasma:** Serial blood samples were collected over 24 hours after the first and third doses.
 - **Lung Samples:** Each subject underwent one standardized bronchoscopy with bronchoalveolar lavage (BAL) at predetermined time points (3, 6, 9, 12, 24, or 48 hours) after the third dose.
- **Bioanalysis:** **Nafithromycin** concentrations were measured in plasma, ELF, and AM. The volume of ELF was estimated using the urea dilution method.

Pharmacokinetic-Pharmacodynamic Relationship Visualization

The diagram below illustrates the pathway from **nafithromycin** administration to its antimicrobial effect in the lung, based on the collected data.



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Nafithromycin's pathway from administration to antimicrobial effect in the lung.

Key Conclusions for Drug Development

- **Short-Course Regimen:** The high and sustained concentrations in ELF and AM provide a strong rationale for the **3-day, once-daily regimen** proven effective in Phase III trials for CABP [4]. This aligns with antimicrobial stewardship goals.
- **Overcoming Resistance:** **Nafithromycin's** potent in vitro activity against macrolide- and penicillin-resistant *S. pneumoniae* makes it a promising agent in an era of increasing resistance [1] [3].
- **Safety Profile:** In clinical studies, **nafithromycin** was generally well-tolerated. The most common adverse events were mild dysgeusia (bad taste) and headache, with no severe or serious adverse events reported in the Phase I studies [1] [2].

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